molecular formula C4H10ClN3O2 B196178 Creatine HCl CAS No. 17050-09-8

Creatine HCl

Cat. No.: B196178
CAS No.: 17050-09-8
M. Wt: 167.59 g/mol
InChI Key: DGOAYHVIVJYHKU-UHFFFAOYSA-N
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Description

Creatine HCl is a compound formed by the combination of creatine and hydrochloric acid. Creatine is a naturally occurring substance found in muscle cells, where it helps produce energy during high-intensity exercise or heavy lifting. This compound is known for its enhanced solubility and absorption compared to other forms of creatine, making it a popular choice in dietary supplements for athletes and bodybuilders .

Mechanism of Action

Target of Action

Creatine HCl primarily targets Creatine Kinase enzymes, including the M-type, U-type (mitochondrial), and B-type . These enzymes play a crucial role in energy metabolism in tissues with high and fluctuating energy demands, such as skeletal muscle, heart, and brain .

Mode of Action

This compound interacts with its targets through a process where a fraction of the total creatine binds to phosphate, forming creatine phosphate . This reaction is catalyzed by creatine kinase, resulting in phosphocreatine (PCr) . Phosphocreatine then binds with adenosine diphosphate (ADP) to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the creatine kinase–phosphocreatine circuit . This system mediates the stoichiometric transphosphorylation of phosphate from mitochondrial or glycolytic ATP to phosphocreatine, which is then used by creatine kinase to maintain high local ATP:ADP ratios . This process is crucial for energy homeostasis in cells.

Pharmacokinetics

This compound has been marketed as a more bioavailable source of creatine than Creatine Monohydrate . The addition of hydrochloric acid to creatine is expected to decrease pH and improve solubility , potentially requiring a smaller dose than other forms . Creatine has a fairly short elimination half-life, averaging just less than 3 hours .

Result of Action

The action of this compound at the molecular and cellular level results in an increased availability of ATP, the primary energy currency of cells . This can lead to improved muscle mass, performance, and recovery . Additionally, creatine supplementation may have neuroprotective and cardioprotective actions .

Action Environment

Environmental factors can influence the action of this compound. Furthermore, when creatine is mixed with protein and sugar at high temperatures (above 148 °C), the resulting reaction produces carcinogenic heterocyclic amines .

Biochemical Analysis

Biochemical Properties

Creatine hydrochloride participates in biochemical reactions primarily through the creatine kinase (CK) pathway . In this pathway, a fraction of the total creatine binds to phosphate, forming creatine phosphate . This reaction is catalyzed by creatine kinase, an enzyme that plays a key role in energy metabolism .

Cellular Effects

Creatine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by controlling thermogenic respiration in adipose tissue . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of creatine hydrochloride involves its conversion to phosphocreatine (PCr) via the enzyme creatine kinase . PCr binds with adenosine diphosphate to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

Temporal Effects in Laboratory Settings

Creatine hydrochloride has a fairly short elimination half-life, averaging just less than 3 hours . Therefore, to maintain an elevated plasma level, it would be necessary to take small oral doses every 3–6 hours throughout the day .

Dosage Effects in Animal Models

The effects of creatine hydrochloride vary with different dosages in animal models

Metabolic Pathways

Creatine hydrochloride is involved in the phosphagen energy system, a metabolic pathway that rapidly resynthesizes ATP in working muscles . It interacts with enzymes such as creatine kinase, and its metabolism results in the formation of creatinine, which is excreted in urine .

Transport and Distribution

Creatine hydrochloride is transported and distributed within cells and tissues via a specific plasma membrane creatine transporter (CRT) . This transporter is related to the gamma-aminobutyric acid (GAT) and norepinephrine (NET) transporters and is part of a large gene family of Na± and Cl–dependent neurotransmitter transporters .

Preparation Methods

Synthetic Routes and Reaction Conditions

Creatine HCl is synthesized by reacting creatine with hydrochloric acid. The reaction typically occurs in an aqueous solution, where creatine is dissolved in water and hydrochloric acid is added gradually. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of creatine hydrochloride crystals. The crystals are then filtered, washed, and dried to obtain the final product.

Industrial Production Methods

In industrial settings, the production of creatine hydrochloride follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced filtration and drying techniques helps in obtaining a product that meets the required standards for dietary supplements.

Chemical Reactions Analysis

Types of Reactions

Creatine HCl can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form creatinine, a compound excreted in urine.

    Reduction: Although less common, reduction reactions can convert creatine hydrochloride back to its precursor forms.

    Substitution: this compound can participate in substitution reactions where the hydrochloride group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Substitution Reagents: Various organic reagents can be used depending on the desired substitution.

Major Products Formed

    Creatinine: Formed through oxidation.

    Creatine: Can be regenerated through reduction.

    Substituted Creatine Derivatives: Formed through substitution reactions.

Scientific Research Applications

Creatine HCl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Creatine Hydrochloride

Creatine HCl is unique due to its enhanced solubility and absorption compared to other forms of creatine. This makes it more efficient in delivering creatine to muscle cells, potentially reducing the required dosage and minimizing gastrointestinal discomfort .

Properties

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2.ClH/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOAYHVIVJYHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937776
Record name N-Carbamimidoyl-N-methylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17050-09-8
Record name Creatine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017050098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbamimidoyl-N-methylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[carbamimidoyl(methyl)amino]acetic acid;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CREATINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429W5UKC8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Creatine HCl exert its effects on the body?

A1: Creatine, in both monohydrate and hydrochloride forms, primarily functions by increasing phosphocreatine stores in muscles. [] Phosphocreatine plays a crucial role in the rapid regeneration of adenosine triphosphate (ATP), the primary energy currency of cells. This enhanced ATP availability can lead to improvements in high-intensity exercise performance, strength, and muscle mass. []

Q2: What is the chemical structure of this compound?

A2: this compound is a salt formed by the reaction of creatine with hydrochloric acid.

    Q3: Is there any research on the stability of this compound under various conditions?

    A3: While specific studies on this compound's stability under various conditions are limited in the provided research, one study indicates that this compound possesses higher aqueous solubility compared to creatine monohydrate. [] This suggests potential advantages in formulation and absorption. Further research is needed to fully characterize its stability profile.

    Q4: Are there any differences in gastrointestinal tolerance between the two forms?

    A4: While anecdotal evidence suggests potential benefits of this compound in terms of gastrointestinal comfort, research directly comparing gastrointestinal tolerance between the two forms is limited.

    Q5: Are there specific formulation strategies employed to improve the bioavailability of this compound?

    A6: One study describes an oral creatine formulation incorporating soluble this compound and polyethylene glycol, coated with an enteric coating. [] This formulation aims to enhance uptake in the skeletal system. The polyethylene glycol, with specific molecular weight ranges, is hypothesized to contribute to improved solubility and absorption.

    Q6: What is the current understanding of the safety profile of this compound?

    A6: While considered generally safe for short-term use, more research is needed to fully understand the long-term safety profile of this compound.

    Q7: What are some promising areas for future research on this compound?

    A7: Several research avenues warrant further exploration:

    • Impact on specific athletic populations: Investigating the effects of this compound in athletes with weight restrictions, such as those in weight-class sports, is of particular interest. []

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